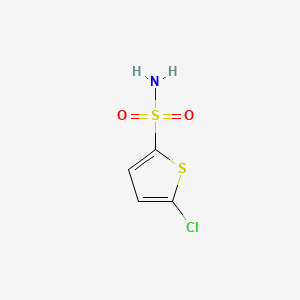

5-Chlorothiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLQLYBJAZBSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201809 | |

| Record name | 2-Thiophenesulfonamide, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53595-66-7 | |

| Record name | 5-Chloro-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorothiophene-2-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053595667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenesulfonamide, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorothiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiophenesulfonamide, 5-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROTHIOPHENE-2-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH0OV5X5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Monograph: 5-Chlorothiophene-2-sulfonamide (CAS 53595-66-7)

Content Type: Technical Guide & Process Whitepaper Subject: Synthesis, Physiochemical Properties, and Pharmacological Applications

Executive Summary: The Thiophene Scaffold

5-Chlorothiophene-2-sulfonamide (CAS 53595-66-7) represents a critical pharmacophore in medicinal chemistry, distinct from its benzene-sulfonamide counterparts due to the unique electronic and lipophilic profile of the thiophene ring.[1] While often overshadowed by its carboxylic acid analog (a key intermediate for Rivaroxaban), this sulfonamide is a primary Zinc-Binding Group (ZBG) utilized extensively in the development of Carbonic Anhydrase (CA) inhibitors.

This guide provides a rigorous analysis of its synthesis, physical characterization, and mechanism of action, designed for researchers requiring high-purity synthesis and mechanistic understanding.

Physiochemical Identity & Profile

The substitution of the phenyl ring with a 5-chlorothiophene moiety enhances lipophilicity (LogP) while altering the pKa of the sulfonamide nitrogen, influencing both membrane permeability and active site binding kinetics.

Table 1: Physiochemical Specifications

| Property | Value / Description | Validation Method |

| CAS Number | 53595-66-7 | Registry Check |

| Molecular Formula | Elemental Analysis | |

| Molecular Weight | 197.66 g/mol | Mass Spectrometry |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 113 – 117 °C | Capillary Method [1][2] |

| Predicted pKa | ~9.75 (Sulfonamide NH) | Potentiometric Titration |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Gravimetric Analysis |

| LogP | ~1.6 (Predicted) | HPLC Partitioning |

Process Chemistry: Synthesis & Optimization

The synthesis of 5-chlorothiophene-2-sulfonamide is a two-step electrophilic aromatic substitution followed by nucleophilic substitution. The critical challenge in this pathway is controlling the vigorous exotherm during chlorosulfonation to prevent the formation of sulfones or disulfonated byproducts.

3.1 Reaction Workflow Diagram

Figure 1: Stepwise synthetic pathway converting 2-chlorothiophene to the target sulfonamide via a sulfonyl chloride intermediate.[1]

3.2 Detailed Protocol

Step 1: Chlorosulfonation (Synthesis of Intermediate CAS 2766-74-7) [1]

-

Reagents: 2-Chlorothiophene (1.0 eq), Chlorosulfonic acid (3.0 eq).[1]

-

Protocol:

-

Cool chlorosulfonic acid to -5°C in a chemically resistant flask equipped with a drying tube (moisture sensitive).

-

Add 2-chlorothiophene dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C. Rapid addition causes local overheating and polymerization.[1]

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as an oil or solid.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with cold water and brine. Dry over

. -

Validation: TLC (Hexane/EtOAc 8:2) should show a single spot distinct from starting material.

-

Step 2: Aminolysis (Formation of CAS 53595-66-7)

-

Reagents: 5-Chlorothiophene-2-sulfonyl chloride (from Step 1), Ammonium Hydroxide (28%

, excess).[1] -

Protocol:

-

Dissolve the crude sulfonyl chloride in THF or Acetone (10 mL/g).[1]

-

Cool the solution to 0°C.

-

Add Ammonium Hydroxide (5.0 eq) dropwise.[1]

-

Stir at RT for 1–2 hours. The sulfonamide may precipitate directly.

-

Workup: Concentrate the solvent under reduced pressure. Acidify the residue with 1M HCl to pH ~2 to ensure the sulfonamide is protonated and precipitates fully.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary to achieve the MP range 113–117°C [3][4].

-

Medicinal Chemistry: Mechanism of Action

The primary application of 5-chlorothiophene-2-sulfonamide is as a Carbonic Anhydrase Inhibitor (CAI) . It targets the zinc ion within the enzyme's active site.[2]

4.1 Pharmacophore Logic

-

Zinc Binding Group (ZBG): The sulfonamide moiety (

) exists in equilibrium with its anion ( -

Selectivity Filter (The Tail): The 5-chlorothiophene ring acts as the "tail" that interacts with the hydrophobic half of the active site (Val121, Phe131). The chlorine atom at position 5 provides steric bulk and halogen-bonding potential, often improving potency against specific isoforms (e.g., CA IX over CA II) compared to unsubstituted analogs [5][6].

4.2 Molecular Interaction Diagram[1]

Figure 2: Mechanistic binding mode of the sulfonamide inhibitor within the Carbonic Anhydrase active site.[1]

Handling, Stability, and Safety

Storage:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopic: Keep container tightly sealed to prevent hydrolysis.[1]

Safety Profile (GHS Classifications):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

Precaution: Sulfonamide moieties are known sensitizers.[1] Handle with gloves and N95 respiratory protection to avoid sensitization [7].[1]

References

-

Sigma-Aldrich. 5-Chlorothiophene-2-sulfonamide Product Datasheet.[1]Link[1]

-

ChemicalBook. 5-Chlorothiophene-2-sulfonamide Properties and Melting Point Data.Link

-

BenchChem. Synthesis and Experimental Protocols for Thiophene Sulfonamides.Link[1]

-

PubChem. Compound Summary: 5-Chlorothiophene-2-sulfonamide (CID 1241301).[1]Link[1]

-

National Institutes of Health (PMC). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[1]Link[1]

-

Supuran, C. T. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry.[1][3][4][5][6] Link

-

ECHA (European Chemicals Agency). Registration Dossier - GHS Hazard Classification.[1]Link[1]

Sources

- 1. 5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-氯噻吩-2-磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]

The Expanding Therapeutic Landscape of 5-Chlorothiophene-2-sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-chlorothiophene-2-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives. We will delve into their roles as carbonic anhydrase inhibitors, antimicrobial agents, anticancer therapeutics, and anti-inflammatory compounds, offering detailed experimental protocols and insights into their structure-activity relationships (SAR).

The Synthetic Gateway: Accessing 5-Chlorothiophene-2-sulfonamide Derivatives

The journey into the biological applications of these compounds begins with their synthesis. A common and efficient route to the core structure involves a multi-step process starting from readily available precursors.

General Synthesis Pathway

A frequently employed synthetic strategy involves the chlorosulfonation of 2-chlorothiophene, followed by amination to yield the foundational 5-chlorothiophene-2-sulfonamide. Subsequent modifications can be introduced to the sulfonamide nitrogen or other positions on the thiophene ring to generate a library of derivatives.

A one-pot method for a related precursor, 5-chlorothiophene-2-carboxylic acid, involves the chlorination of 2-thiophenecarboxaldehyde followed by oxidation.[1] This highlights the adaptability of synthetic routes in this chemical space.

Experimental Protocol: Synthesis of 5-Chlorothiophene-2-sulfonamide

This protocol outlines a representative synthesis of the core scaffold.

Materials:

-

2-Chlorothiophene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ammonia solution (aqueous)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice bath

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Chlorosulfonation:

-

In a round-bottom flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid in an ice bath.

-

Slowly add 2-chlorothiophene to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-chlorothiophene-2-sulfonyl chloride.

-

-

Amination:

-

Dissolve the crude 5-chlorothiophene-2-sulfonyl chloride in a suitable solvent like acetone.

-

Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia solution with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with cold water, filter the solid, and wash with water to obtain the crude 5-chlorothiophene-2-sulfonamide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Carbonic Anhydrase Inhibition: A Primary Target

One of the most well-documented biological activities of 5-chlorothiophene-2-sulfonamide derivatives is their potent inhibition of carbonic anhydrases (CAs).[2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[3][4]

Mechanism of Action

The sulfonamide moiety is a classic zinc-binding group.[5] In the active site of carbonic anhydrase, the sulfonamide group coordinates to the zinc ion, mimicking the transition state of the natural substrate, carbon dioxide. This strong interaction blocks the catalytic activity of the enzyme. The 5-membered thiophene ring has been shown to be a more effective scaffold for CA inhibition compared to six-membered aromatic rings.[2]

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Quantitative Data: Inhibition Constants

The inhibitory potency of sulfonamide derivatives against various CA isoforms is typically expressed as the inhibition constant (Kᵢ). Lower Kᵢ values indicate more potent inhibition.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| 5-Chlorothiophene-2-sulfonamide | 112 | 15 | 4.5 | 0.89 |

| Derivative A | Value | Value | Value | Value |

| Derivative B | Value | Value | Value | Value |

Note: Representative data. Actual values for specific derivatives need to be experimentally determined.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

-

4-Nitrophenyl acetate (NPA) as substrate

-

HEPES buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

Acetazolamide (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the CA enzyme in HEPES buffer.

-

Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

-

Prepare a stock solution of NPA in acetonitrile.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 140 µL of HEPES buffer.

-

Add 20 µL of the enzyme solution to each well.

-

Add 20 µL of the test compound or control solution to the respective wells.

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the NPA solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 5-chlorothiophene-2-sulfonamide have demonstrated significant activity against a range of pathogenic bacteria and fungi.[6] Sulfonamides are a well-established class of antimicrobial agents.

Mechanism of Action

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth and replication.

Caption: Antimicrobial Mechanism of Sulfonamides.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Sulfamethoxazole (Standard) | 16-64 | 8-32 | >128 |

| 5-bromo-N-propylthiophene-2-sulfonamide | - | 0.39 (against K. pneumoniae) | - |

| Derivative C | Value | Value | Value |

| Derivative D | Value | Value | Value |

Note: A study on 5-bromo-N-alkylthiophene-2-sulfonamides showed an MIC of 0.39 μg/mL for the N-propyl derivative against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae.[6] Data for other specific derivatives needs experimental determination.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the MIC of a compound against a bacterial strain.[7]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agent (e.g., ciprofloxacin, sulfamethoxazole)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Protocol:

-

Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial in the growth medium directly in the 96-well plate.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria) well.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.

-

Anticancer Activity: Targeting Tumor Proliferation

Derivatives of 5-chlorothiophene-2-sulfonamide have demonstrated promising anticancer activity against various cancer cell lines.[8] Their mechanisms of action are often multi-faceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Mechanisms of Action

The anticancer effects of these compounds can be attributed to several mechanisms, including:

-

Carbonic Anhydrase Inhibition: As discussed earlier, the inhibition of tumor-associated CA isoforms (e.g., CA IX and XII) can lead to a decrease in the pH of the tumor microenvironment, thereby inhibiting tumor growth and metastasis.[3]

-

Kinase Inhibition: Some sulfonamide derivatives have been shown to inhibit various protein kinases that are overactive in cancer cells, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[9]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[8]

-

DNA Interaction: Some sulfonamides may exert their cytotoxic effects by interacting with DNA.[8]

Sources

- 1. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

5-Chlorothiophene-2-sulfonamide: A Pivotal Scaffold in Carbonic Anhydrase Inhibition

[1]

Executive Summary

5-Chlorothiophene-2-sulfonamide (CAS: 53595-66-7) represents a critical evolution in the medicinal chemistry of sulfonamides.[1] While historically overshadowed by its benzene analogues (e.g., sulfanilamide), this thiophene-based scaffold emerged as a superior pharmacophore for Carbonic Anhydrase (CA) inhibition.[1][2] Its discovery marked a shift from six-membered aromatic rings to five-membered heterocyclic "bioisosteres," offering enhanced acidity, improved water solubility, and tighter binding kinetics within the metalloenzyme active site. This guide details its synthesis, historical trajectory from a mere chemical curiosity to a glaucoma therapeutic precursor, and its enduring utility in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 5-chlorothiophene-2-sulfonamide |

| CAS Number | 53595-66-7 |

| Molecular Formula | C₄H₄ClNO₂S₂ |

| Molecular Weight | 197.66 g/mol |

| pKa (Sulfonamide) | ~8.5 (More acidic than benzenesulfonamide ~10.[1]0) |

| H-Bond Donors/Acceptors | 1 / 4 |

| Key Pharmacophore | Primary Sulfonamide ( |

Historical Evolution: The "Thiophene Advantage"

The history of 5-chlorothiophene-2-sulfonamide is not a standalone narrative but a key chapter in the optimization of Carbonic Anhydrase Inhibitors (CAIs).

The Benzene-to-Thiophene Shift (1945–1990s)[1]

-

1930s (The Benzene Era): Gerhard Domagk discovered the antibacterial properties of Prontosil, establishing the benzenesulfonamide scaffold. However, these compounds were weak CA inhibitors.

-

1945 (The Davenport Pivot): Davenport demonstrated that thiophene-2-sulfonamide was significantly more potent against CA than sulfanilamide.[1] This was the first indication that the electron-rich, five-membered thiophene ring offered a distinct advantage over the benzene ring.

-

The Mechanism of Potency: The thiophene ring is electron-withdrawing relative to the sulfonamide group, lowering the pKa of the amide nitrogen. This facilitates the ionization of

to the active anion

The Path to Glaucoma Therapeutics (1990s)

In the search for topical antiglaucoma agents, researchers at Alcon and Merck utilized the thiophene sulfonamide scaffold to overcome the poor water solubility of previous generations (e.g., Methazolamide).

-

5-Chloro Substitution: The addition of a chlorine atom at the 5-position was not accidental.[1] It served two purposes:

-

Lipophilicity: It filled the hydrophobic pocket lined by residues Val121, Phe131, and Leu198 in the hCA II active site.

-

Metabolic Stability: It blocked the metabolically labile 5-position of the thiophene ring.

-

-

Direct Precursor Status: The acetylated derivative, 3-acetyl-5-chlorothiophene-2-sulfonamide , became the direct intermediate for Brinzolamide (Azopt), a blockbuster glaucoma drug.[1] 5-Chlorothiophene-2-sulfonamide remains a primary probe for synthesizing "tail" derivatives in modern oncology research (targeting CA IX/XII).[1]

Technical Synthesis Protocols

The synthesis of 5-chlorothiophene-2-sulfonamide is a study in regioselective electrophilic aromatic substitution.[1]

Route A: Direct Chlorosulfonation (Industrial Standard)

This method utilizes the high reactivity of the thiophene ring towards electrophiles.

Reagents: 2-Chlorothiophene, Chlorosulfonic acid (

Step-by-Step Protocol:

-

Chlorosulfonation:

-

Charge a reactor with Chlorosulfonic acid (3.0 eq) and cool to 0°C.

-

Add 2-Chlorothiophene (1.0 eq) dropwise over 1 hour, maintaining temperature <5°C to prevent polymerization.

-

Mechanism:[3][4][5][6][7] The electrophilic sulfonyl group attacks the 5-position (alpha to sulfur) due to the directing effect of the sulfur atom and the steric/electronic influence of the 2-chloro group.

-

Stir at room temperature for 2 hours.

-

Optional: Add

to convert any sulfonic acid byproducts to the sulfonyl chloride. -

Quench: Pour the reaction mixture onto crushed ice carefully. Extract the resulting 5-chlorothiophene-2-sulfonyl chloride with dichloromethane (DCM).[1]

-

-

Ammonolysis:

-

Cool the DCM solution of sulfonyl chloride to 0°C.

-

Add aqueous Ammonium Hydroxide (25%) or bubble anhydrous Ammonia gas into the solution.

-

Stir for 1 hour. The sulfonamide precipitates or remains in the organic layer depending on pH.

-

Purification: Acidify to pH 2 to precipitate the product. Recrystallize from Ethanol/Water.[1]

-

Yield: Typically 85–95%.[1]

Visualization of Synthesis Pathway

The following diagram illustrates the regioselective synthesis and its divergence into pharmaceutical applications.

Caption: Regioselective synthesis of 5-chlorothiophene-2-sulfonamide and its divergence into clinical therapeutics.

Medicinal Chemistry: Mechanism of Action

The Zinc Trap

The primary mechanism of action for 5-chlorothiophene-2-sulfonamide is the inhibition of the metalloenzyme Carbonic Anhydrase.

-

Active Site Entry: The molecule enters the cone-shaped active site of the enzyme.

-

Ionization: The sulfonamide moiety (

) acts as a weak acid.[1] Due to the electron-withdrawing nature of the 5-chlorothiophene ring, the -

Coordination: The nitrogen atom of the sulfonamide anion coordinates directly to the

ion, displacing the catalytic water molecule/hydroxide ion. This "poisons" the enzyme, preventing the hydration of -

Hydrophobic Clamp: The 5-chloro substituent lodges into a hydrophobic pocket, stabilizing the complex and conferring selectivity for specific isoforms (e.g., hCA II vs. hCA I).

SAR Decision Logic (Benzene vs. Thiophene)

The following decision tree explains why a medicinal chemist would choose this scaffold over a benzene equivalent.

Caption: SAR Logic Tree demonstrating the pharmacological superiority of the thiophene scaffold over benzene for CA inhibition.

Applications in Modern Research

Glaucoma (Ophthalmology)

While 5-chlorothiophene-2-sulfonamide is an intermediate, its derivatives (Brinzolamide) are standard-of-care.[1] They function by inhibiting CA II in the ciliary body of the eye, reducing bicarbonate secretion and, consequently, aqueous humor production. This lowers intraocular pressure (IOP).[1]

Oncology (Hypoxic Tumors)

Recent research focuses on the transmembrane isoforms hCA IX and hCA XII , which are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer).

-

Strategy: Use 5-chlorothiophene-2-sulfonamide as a "head group" and attach bulky "tails" (via click chemistry or amidation) to the sulfonamide nitrogen or the 3-position.[1]

-

Goal: The bulky tail prevents entry into the cytosolic CA II (ubiquitous/essential) but allows binding to the extracellular CA IX (tumor-specific), reducing off-target toxicity.

Antibacterial Agents

Emerging studies utilize this scaffold to target the Carbonic Anhydrases of pathogenic bacteria, such as Neisseria gonorrhoeae and VRE (Vancomycin-Resistant Enterococci), offering a potential new class of antibiotics that do not share cross-resistance with existing drugs.

References

-

Davenport, H. W. (1945).[1] "The inhibition of carbonic anhydrase by thiophene-2-sulfonamide." Journal of Biological Chemistry. Link

-

Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1] Link

-

Scozzafava, A., & Supuran, C. T. (2000). "Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 5-chlorothiophene-2-sulfonamide and their interaction with isozymes I, II, and IV." Journal of Medicinal Chemistry. Link

-

Leitans, J., et al. (2013).[9] "Synthesis and CA inhibitory activity of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides." Bioorganic & Medicinal Chemistry. Link

-

Alcon Laboratories. (1992).[1] "Thiophene sulfonamides useful as carbonic anhydrase inhibitors."[1][2][9] U.S. Patent 5,153,192.[1] Link

-

BenchChem. (2025).[1][10] "Synthesis Protocol for 3-Acetyl-5-chlorothiophene-2-sulfonamide." BenchChem Technical Library. Link[1]

Sources

- 1. Thiophene sulfonamides useful as carbonic anhydrase inhibitors - Patent US-5153192-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

- 4. US2851464A - Production of chlorothiophene - Google Patents [patents.google.com]

- 5. cris.unibo.it [cris.unibo.it]

- 6. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 7. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]

- 8. iris.unibs.it [iris.unibs.it]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

5-Chlorothiophene-2-sulfonamide: A Technical Guide to its Function as a Carbonic Anhydrase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chlorothiophene-2-sulfonamide, a heterocyclic sulfonamide that has garnered significant interest as a potent inhibitor of carbonic anhydrases (CAs). We will delve into its chemical synthesis, the fundamental mechanism of its inhibitory action, its specific activity profile against various human carbonic anhydrase isoforms, and the established methodologies for its evaluation. This document aims to serve as an in-depth resource, bridging the gap between the compound's chemical properties and its biological significance, thereby empowering researchers in the fields of medicinal chemistry and drug development.

Introduction to Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes.[1] Their primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and biosynthetic pathways.[1] In humans, 15 different α-CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity, making them attractive targets for therapeutic intervention.[1]

The inhibition of specific CA isoforms has been a clinically validated strategy for decades. For instance, CA inhibitors are used as diuretics, antiglaucoma agents, and antiepileptics.[3][4][5] More recently, the focus has expanded to include the tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in many hypoxic cancers and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[3] Consequently, the development of isoform-selective CA inhibitors is a critical goal in modern drug discovery.

Heterocyclic sulfonamides, a class to which 5-Chlorothiophene-2-sulfonamide belongs, have proven to be a particularly fruitful area of research for potent and selective CA inhibitors.[6]

The Inhibitor: 5-Chlorothiophene-2-sulfonamide

Chemical Structure and Properties

5-Chlorothiophene-2-sulfonamide is an aromatic sulfonamide characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a sulfonamide group (-SO₂NH₂) at the 2-position.

-

IUPAC Name: 5-chloro-2-thiophenesulfonamide

-

CAS Number: 53595-66-7

-

Molecular Formula: C₄H₄ClNO₂S₂

-

Molecular Weight: 197.66 g/mol

The presence of the thiophene ring, a five-membered heterocycle, and the chlorine atom are key determinants of its inhibitory profile and selectivity.

Synthesis Pathway Overview

The synthesis of 5-Chlorothiophene-2-sulfonamide can be achieved through a multi-step process, typically starting from 2-chlorothiophene or a related derivative. A general synthetic approach involves the chlorosulfonation of the thiophene ring, followed by amination to form the sulfonamide group.

For instance, a common pathway involves reacting 2-chlorothiophene with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl) at the 5-position. The resulting 5-chlorothiophene-2-sulfonyl chloride is then treated with ammonia or an ammonia source to yield the final product, 5-Chlorothiophene-2-sulfonamide.[7] The precise conditions, such as temperature and solvents, are critical for optimizing the yield and purity of the final compound.[6][8]

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory activity of 5-Chlorothiophene-2-sulfonamide, like other primary sulfonamides, is centered on its interaction with the zinc ion (Zn²⁺) located at the core of the carbonic anhydrase active site.[2]

The mechanism can be summarized as follows:

-

Deprotonation: The sulfonamide group (-SO₂NH₂) has an acidic proton and can deprotonate to form the sulfonamidate anion (-SO₂NH⁻).

-

Zinc Binding: This negatively charged nitrogen atom then coordinates directly to the Zn²⁺ ion in the active site. This binding displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle.

-

Hydrogen Bonding Network: The two oxygen atoms of the sulfonamide group form a network of hydrogen bonds with the side chain of the conserved active site residue, Threonine 199 (in hCA II).[9] This interaction further stabilizes the enzyme-inhibitor complex.

-

Active Site Occlusion: The thiophene ring of the inhibitor occupies a significant portion of the active site cavity, sterically hindering the access of CO₂ substrate to the catalytic center. The orientation of the heterocyclic ring within the active site's hydrophobic and hydrophilic pockets contributes to the inhibitor's isoform selectivity.[5]

By binding tightly to the zinc ion and key active site residues, 5-Chlorothiophene-2-sulfonamide effectively blocks the enzyme's catalytic activity.

Caption: A typical workflow for determining CA inhibition.

Therapeutic Potential and Future Directions

The potent inhibition of multiple CA isoforms by 5-Chlorothiophene-2-sulfonamide suggests its potential as a lead compound for various therapeutic applications:

-

Anticancer Agent: Strong inhibition of hCA IX and hCA XII, which are validated anticancer targets, indicates potential for developing this compound or its derivatives for cancer therapy, possibly in combination with other treatments. [3]* Antiglaucoma Agent: The effective inhibition of hCA II and hCA IV, key isoforms involved in the production of aqueous humor in the eye, suggests a potential application in lowering intraocular pressure. [4][5]* Neurological Disorders: The pronounced inhibition of hCA VII, an isoform highly expressed in the brain, points towards potential applications in neurological conditions where CA inhibition is beneficial, such as certain forms of epilepsy.

Future research should focus on modifying the structure of 5-Chlorothiophene-2-sulfonamide to enhance its selectivity for a single CA isoform. This could involve applying a "tail approach," where different chemical moieties are added to the core structure to exploit unique features of the target enzyme's active site entrance. [9]Such modifications could lead to the development of next-generation CA inhibitors with improved efficacy and reduced off-target side effects.

References

- Chen, B., et al. (2018). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]

-

Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

-

Capasso, C., & Supuran, C. T. (2021). A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. International Journal of Molecular Sciences, 22(9), 4324. [Link]

-

Balsevičius, V., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7000. [Link]

-

Arslan, M., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2016, 2038703. [Link]

-

The Pharmacist Academy. (2023). Carbonic Anhydrase Inhibitors - All you need to know. YouTube. [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

-

Maresca, A., et al. (2009). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 52(15), 4845-4849. [Link]

-

Koutsonikoli, K., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(12), 1464. [Link]

- Thiry, A., et al. (1995). Synthesis of sulfonamide intermediates.

-

Kalnins, R., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1135-1140. [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6770-6786. [Link]

-

Pinter, G., et al. (1983). Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay. Journal of Pharmacological Methods, 10(4), 255-263. [Link]

-

Al-Warhi, T., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307374. [Link]

-

Leatherman, S. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. flore.unifi.it [flore.unifi.it]

- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Therapeutic Potential of 5-Chlorothiophene-2-sulfonamide: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The thiophene sulfonamide moiety is a quintessential example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation in a wide array of therapeutic agents.[1] This guide focuses on a key exemplar of this class: 5-Chlorothiophene-2-sulfonamide. While often recognized as a critical intermediate in the synthesis of established drugs, its core structure holds intrinsic therapeutic potential across a spectrum of diseases, from ocular disorders to oncology. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the multifaceted therapeutic applications of 5-Chlorothiophene-2-sulfonamide, provide actionable experimental protocols, and inspire further investigation into this promising chemical entity.

Physicochemical Properties and Synthesis Overview

5-Chlorothiophene-2-sulfonamide is an aromatic sulfonamide with the chemical formula C₄H₄ClNO₂S₂. Its structure, characterized by a chlorine-substituted thiophene ring and a sulfonamide group, provides a unique combination of lipophilicity and hydrogen-bonding capacity, which are key determinants of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNO₂S₂ | PubChem |

| Molecular Weight | 197.67 g/mol | PubChem |

| Appearance | White to off-white powder | Commercial Suppliers |

| Solubility | Soluble in organic solvents such as DMSO and methanol | General Knowledge |

Synthesis Pathway Overview:

The synthesis of 5-Chlorothiophene-2-sulfonamide can be achieved through a multi-step process, often starting from 2-chlorothiophene. A common synthetic route involves the formylation of 2-chlorothiophene to produce 5-chlorothiophene-2-formaldehyde, followed by oxidation to 5-chlorothiophene-2-carboxylic acid, and subsequent conversion to the acyl chloride.[2] This intermediate can then be reacted with a sulfonamide-forming reagent. An alternative approach involves the direct chlorosulfonylation of a suitable thiophene precursor.[3]

Caption: Workflow for the MTT cell viability assay.

Broad-Spectrum Biological Activities

Beyond its well-defined roles in carbonic anhydrase inhibition and anticancer research, the 5-chlorothiophene-2-sulfonamide scaffold has demonstrated potential in a variety of other therapeutic areas. [4]

Anti-inflammatory Properties

Thiophene derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [5][6]These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, thiophene sulfonamides can potentially reduce inflammation. Some thiophene derivatives have shown promising COX-2 inhibitory activity with IC₅₀ values in the micromolar range. [7][8]

Antimicrobial and Antifungal Activity

The sulfonamide class of drugs has a long history as antimicrobial agents. [9]Thiophene sulfonamide derivatives have shown activity against various bacterial and fungal strains. [10]Their mechanism of action often involves the inhibition of essential metabolic pathways in microorganisms. For instance, some derivatives have demonstrated significant activity against drug-resistant bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11][12] Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

5-Chlorothiophene-2-sulfonamide

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in MHB.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Potential

Sulfonamide-containing compounds have been explored for their antiviral activities, including as inhibitors of HIV protease. The sulfonamide moiety can participate in key hydrogen bonding interactions within the active site of viral enzymes. While specific data for 5-chlorothiophene-2-sulfonamide in this area is limited, its structural features suggest that it could serve as a valuable starting point for the design of novel antiviral agents. Some HIV protease inhibitors incorporating sulfonamide groups have shown impressive potency with Kᵢ values in the picomolar range and EC₅₀ values in the nanomolar range.

Conclusion and Future Directions

5-Chlorothiophene-2-sulfonamide is more than a mere synthetic intermediate; it is a privileged scaffold with a diverse and compelling range of potential therapeutic applications. Its established role as a carbonic anhydrase inhibitor provides a solid foundation for its use in treating glaucoma and potentially certain cancers. Furthermore, emerging evidence of its anticancer, anti-inflammatory, antimicrobial, and antiviral properties underscores its potential as a versatile starting point for the development of novel therapeutics.

The experimental protocols provided in this guide offer a practical framework for researchers to explore and validate these applications. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-chlorothiophene-2-sulfonamide core to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to fully understand the molecular mechanisms underlying its various biological activities.

-

In Vivo Efficacy and Pharmacokinetic Studies: Translation of promising in vitro findings into animal models to assess therapeutic efficacy and drug-like properties.

By leveraging the inherent potential of this remarkable scaffold, the scientific community can continue to unlock new avenues for the treatment of a wide range of human diseases.

References

- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents. (n.d.).

- CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents. (n.d.).

-

Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. (2014). ACS Medicinal Chemistry Letters, 5(11), 1237–1242. [Link]

-

Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science, 2(2), 1-15. [Link]

-

A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). Journal of Coordination Chemistry, 76(9-10), 1235-1268. [Link]

-

Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2019). Molecules, 24(7), 1344. [Link]

-

Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. (2017). Journal of medicinal chemistry, 60(23), 9475–9503. [Link]

-

Therapeutic importance of synthetic thiophene. (2017). Beni-Suef University Journal of Basic and Applied Sciences, 6(4), 359-366. [Link]

-

Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. (2020). Bioorganic chemistry, 102, 103890. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

-

Recent Advances in Heterocyclic HIV Protease Inhibitors. (2021). Molecules, 26(23), 7175. [Link]

-

Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. (2025). ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4349. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 30, 2026, from [Link]

-

A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. (2021). International journal of molecular sciences, 22(8), 4324. [Link]

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Medicinal Chemistry, 13(3), 256-275. [Link]

-

MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. [Link]

-

Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives. (2015). Wipf Group. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]

-

Estimated IC 50 values for BCRP inhibition of anti-HIV drugs and... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies, 3(10), 1-11. [Link]

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2023). Molecules, 28(13), 5022. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2021). Current organic synthesis, 18(6), 565–576. [Link]

-

Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19. (2023). Frontiers in Pharmacology, 14, 1195605. [Link]

-

Inhibition of pathogenic bacterial carbonic anhydrases by monothiocarbamates. (2023). Journal of enzyme inhibition and medicinal chemistry, 38(1), 2283921. [Link]

-

(PDF) Inhibition of pathogenic bacterial carbonic anhydrases by monothiocarbamates. (2023). ResearchGate. [Link]

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry, 18(3), 106093. [Link]

Sources

- 1. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. Frontiers | Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 [frontiersin.org]

- 6. protocols.io [protocols.io]

- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pexacy.com [pexacy.com]

- 10. flore.unifi.it [flore.unifi.it]

- 11. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Chemical reactivity profile of 5-Chlorothiophene-2-sulfonamide

An In-depth Technical Guide to the Chemical Reactivity Profile of 5-Chlorothiophene-2-sulfonamide

Authored by a Senior Application Scientist

Introduction: The Versatile Role of 5-Chlorothiophene-2-sulfonamide in Modern Chemistry

5-Chlorothiophene-2-sulfonamide is a heterocyclic aromatic sulfonamide that has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its rigid thiophene core, substituted with two electronically distinct functional groups—an electron-withdrawing sulfonamide and a deactivating yet ortho, para-directing chloro group—creates a unique platform for chemical diversification. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal chemical entity, offering field-proven insights for researchers, scientists, and drug development professionals. The sulfonamide moiety is a well-established zinc-binding group, making this scaffold a cornerstone for the development of potent enzyme inhibitors.[2] Notably, derivatives of 5-chlorothiophene-2-sulfonamide are crucial intermediates in the synthesis of drugs targeting carbonic anhydrase for the treatment of glaucoma, such as Brinzolamide.[3] Understanding the nuanced reactivity of this molecule is paramount to unlocking its full potential in the design of novel therapeutics and functional materials.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and chemical properties is foundational to its application in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNO₂S₂ | PubChem[4] |

| Molecular Weight | 197.66 g/mol | ChemScene[5] |

| Appearance | White to off-white solid/powder | ChemicalBook[6] |

| Melting Point | 113-117 °C | Sigma-Aldrich[1] |

| Solubility | Poorly soluble in water (< 0.1 g/L at 20°C); Soluble in acetone, DMSO, DMF | ChemicalBook[6][7] |

| CAS Number | 53593-70-1 | PubChem[4] |

| SMILES | C1=C(SC(=C1)Cl)S(=O)(=O)N | PubChem[4] |

| InChI Key | RKLQLYBJAZBSEU-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Spectroscopic data confirms the structure of 5-Chlorothiophene-2-sulfonamide. Fourier-transform infrared (FTIR) and Raman spectra are available, providing characteristic vibrational frequencies for the key functional groups.[4]

Core Synthesis Pathway: Chlorosulfonation of 2-Chlorothiophene

The most direct and industrially relevant synthesis of 5-chlorothiophene-2-sulfonamide involves the electrophilic aromatic substitution of 2-chlorothiophene with chlorosulfonic acid, followed by ammonolysis. This process leverages the inherent reactivity of the thiophene ring towards strong electrophiles.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 5-Chlorothiophene-2-sulfonyl chloride

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube.

-

Reagent Charging: Charge the flask with chlorosulfonic acid (ClSO₃H, ~3-4 equivalents).

-

Controlled Addition: Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C. Add 2-chlorothiophene (1 equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C. The chloro group at the 2-position directs the incoming electrophile to the 5-position.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at low temperature for an additional hour, then let it warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Step 2: Ammonolysis to 5-Chlorothiophene-2-sulfonamide

-

Reaction Setup: In a suitable reaction vessel, dissolve the crude 5-chlorothiophene-2-sulfonyl chloride from the previous step in a suitable solvent like acetone or THF.

-

Ammonolysis: Cool the solution in an ice bath and add concentrated aqueous ammonium hydroxide (NH₄OH) dropwise. An exothermic reaction will occur.

-

Reaction Progression: Stir the mixture at room temperature for 2-3 hours.

-

Isolation and Purification: Remove the organic solvent under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-chlorothiophene-2-sulfonamide.

Caption: Synthesis workflow for 5-Chlorothiophene-2-sulfonamide.

Chemical Reactivity Profile

The reactivity of 5-chlorothiophene-2-sulfonamide is dictated by the interplay between the aromatic thiophene ring, the deactivating chloro substituent, and the strongly electron-withdrawing sulfonamide group.

**1. Reactions at the Sulfonamide Moiety (-SO₂NH₂) **

The sulfonamide group is a primary site for functionalization, offering a handle for attaching various side chains, which is crucial for modulating pharmacological activity.

N-Alkylation

The acidic protons on the sulfonamide nitrogen can be substituted via alkylation. A notable modern method is the Rhodium-catalyzed aerobic N-alkylation using alcohols, which provides a greener alternative to traditional methods using alkyl halides.[1]

-

Causality: The Rh-catalyst facilitates a borrowing hydrogen mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes condensation with the sulfonamide. The resulting imine is then reduced by the captured hydrogen equivalent to yield the N-alkylated product.

Protocol: Rh-Catalyzed N-Alkylation with Benzyl Alcohol [1]

-

Reactants: Combine 5-chlorothiophene-2-sulfonamide (1 equiv.), benzyl alcohol (1.2 equiv.), and a Rhodium catalyst complex in a suitable solvent (e.g., toluene).

-

Conditions: Heat the mixture under an air or oxygen atmosphere (aerobic conditions are essential for catalyst turnover).

-

Progression: Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction, filter off the catalyst, and purify the product using column chromatography.

N-Acylation

The sulfonamide nitrogen can also react with acylating agents like acetic anhydride to form N-acylsulfonamides.[8] This modification can alter the electronic properties and steric bulk of the molecule.

Caption: Key reactions of the sulfonamide group.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is inherently electron-rich and susceptible to EAS. However, in 5-chlorothiophene-2-sulfonamide, the ring is strongly deactivated by the -SO₂NH₂ group (a meta-director) and moderately deactivated by the -Cl group (an ortho, para-director). The combined effect makes EAS challenging and directs incoming electrophiles primarily to the C4 position, and to a lesser extent, the C3 position.

-

Causality: The sulfonamide group withdraws electron density through resonance and induction, deactivating the entire ring. The chlorine atom deactivates through induction but donates weakly through resonance, directing substitution to its ortho (C3) and para (C5) positions. Since C5 is already substituted, C3 is a potential site. However, the powerful deactivating effect of the sulfonamide at C2 makes the C4 position the most electronically favorable site for electrophilic attack.

A key example is the bromination of acetylated derivatives, such as 3-acetyl-5-chlorothiophene-2-sulfonamide, to install a bromine atom, creating another point for diversification.[2][9]

Caption: General mechanism for Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (NAS)

The presence of the strongly electron-withdrawing sulfonamide group activates the thiophene ring towards nucleophilic attack, particularly at the carbon bearing the chloro group (C5).[10] This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer-like intermediate.[11][12]

-

Causality: A potent nucleophile attacks the C5 carbon, breaking the aromaticity and forming a negatively charged intermediate (Meisenheimer complex).[11] This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing sulfonamide group. The subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.

This pathway is highly valuable for introducing a wide range of functionalities, such as amines, thiols, and alkoxides, by displacing the chlorine atom.[10] For example, Suzuki cross-coupling reactions have been successfully performed on the bromo-analogue to synthesize 5-arylthiophene sulfonamides.[8]

Caption: Mechanism for Nucleophilic Aromatic Substitution.

Applications in Drug Discovery: A Structure-Activity Relationship (SAR) Perspective

The utility of 5-chlorothiophene-2-sulfonamide and its derivatives in medicinal chemistry is profound, primarily due to the sulfonamide group's ability to act as a potent inhibitor of metalloenzymes.[2][13]

-

Carbonic Anhydrase Inhibitors: The primary sulfonamide (-SO₂NH₂) is a classic zinc-binding group that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases (CAs). Derivatives like 3-Acetyl-5-chlorothiophene-2-sulfonamide are key intermediates for Brinzolamide, a drug used to lower intraocular pressure in glaucoma patients.[3] The thiophene ring serves as a rigid scaffold, while the chloro and acetyl groups fine-tune the molecule's electronic properties and lipophilicity, enhancing binding affinity and selectivity for specific CA isoforms.[2]

-

Gamma-Secretase Inhibitors: N-alkylated derivatives of 5-chlorothiophene-2-sulfonamide have been explored as potent inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease.[1]

-

Antibacterial Agents: The sulfonamide pharmacophore is historically significant in antibacterial drug discovery.[13] It acts as a competitive inhibitor of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Chlorothiophene-2-sulfonamide presents several hazards.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[6] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

Conclusion

5-Chlorothiophene-2-sulfonamide is a deceptively simple molecule with a rich and complex chemical reactivity profile. Its three key reactive sites—the sulfonamide group, the C4 position of the thiophene ring, and the C5 chloro-substituted carbon—provide orthogonal handles for a diverse array of chemical transformations. This versatility has established it as a high-value building block in organic synthesis and a privileged scaffold in drug discovery. A thorough understanding of its reactivity, grounded in mechanistic principles, empowers researchers to rationally design and execute synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.

-

Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Available at: [Link]

- CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. Google Patents.

-

The Role of 3-Acetyl-5-chlorothiophene-2-sulfonamide in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301. PubChem. Available at: [Link]

- US5470973A - Synthesis of sulfonamide intermediates. Google Patents.

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Available at: [Link]

- CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. Google Patents.

-

Nucleophilic Substitution Reactions on Chlorinated Thiophene Derivatives as Basis for the Synthesis of Thienoanellated O,N- and S,N-Heterocycles. Semantic Scholar. Available at: [Link]

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]

-

Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences. Available at: [Link]

-

17.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

5-Chlorothiophene-2-Sulfonamide | Properties, Uses, Safety Data, Synthesis & Supplier China. Bouling Chemical Co., Limited. Available at: [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Austin Publishing Group. Available at: [Link]

-

16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

(L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine. YouTube. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 5-Chlorothiophene-2-sulfonamide - Safety Data Sheet [chemicalbook.com]

- 7. 5-Chlorothiophene-2-Sulfonamide | Properties, Uses, Safety Data, Synthesis & Supplier China [chemheterocycles.com]

- 8. researchgate.net [researchgate.net]

- 9. US5470973A - Synthesis of sulfonamide intermediates - Google Patents [patents.google.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of 5-Chlorothiophene-2-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothiophene-2-sulfonamide is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry, primarily recognized for its role as a carbonic anhydrase inhibitor. Its structure, combining an aromatic thiophene ring with a key zinc-binding sulfonamide group, offers a versatile platform for the design of targeted therapeutics. This technical guide provides a comprehensive analysis of the structural analogs of 5-chlorothiophene-2-sulfonamide. We will deconstruct the core pharmacophore, explore strategic modifications to its structure, detail synthetic methodologies for analog generation, and outline protocols for biological evaluation. The narrative emphasizes the rationale behind experimental design and structure-activity relationships (SAR), offering field-proven insights for researchers in drug discovery and development.

The 5-Chlorothiophene-2-sulfonamide Core: Properties and Potential

5-Chlorothiophene-2-sulfonamide is a white to light yellow crystalline solid with a molecular formula of C₄H₄ClNO₂S₂ and a molar mass of approximately 197.66 g/mol .[1] It is poorly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2][3][4] Its chemical architecture is foundational to its biological activity, making it a privileged starting point for synthetic exploration.

The primary biological activity associated with this scaffold is the inhibition of metalloenzymes, particularly carbonic anhydrases (CAs).[5] Sulfonamides are a cornerstone class of CA inhibitors, and the thiophene ring acts as a bioisosteric replacement for the benzene ring found in classical inhibitors, offering distinct electronic and pharmacokinetic properties.[6]

Table 1: Physicochemical Properties of 5-Chlorothiophene-2-sulfonamide

| Property | Value | Source |

| Molecular Formula | C₄H₄ClNO₂S₂ | [1][3] |

| Molar Mass | 197.66 g/mol | |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 113-117 °C | [4] |

| Solubility | Poorly soluble in water; Soluble in DMSO, Methanol | [2][3][4] |

| pKa | 9.75 (Predicted) | [4] |

Deconstructing the Pharmacophore: A Trifecta of Functionality

The therapeutic potential of 5-chlorothiophene-2-sulfonamide and its analogs can be understood by examining its three key structural components. The interplay between these components dictates the molecule's binding affinity, selectivity, and overall pharmacological profile.

-

The Sulfonamide Moiety (-SO₂NH₂): This is the critical functional group, acting as the primary Zinc-Binding Group (ZBG) . In the active site of carbonic anhydrase, the deprotonated sulfonamide anion coordinates with the catalytic Zn²⁺ ion, effectively inhibiting the enzyme's function. The acidity of the sulfonamide protons is a key parameter influencing binding affinity.

-

The Thiophene Ring: This five-membered aromatic heterocycle serves as the central scaffold. Compared to a benzene ring, the sulfur atom in the thiophene ring alters the electronic distribution and introduces a degree of conformational flexibility. It provides the structural framework to correctly orient the sulfonamide group for zinc binding and to position other substituents for interactions with the enzyme's active site residues.

-

The Chlorine Atom (-Cl): Positioned at the 5-position of the thiophene ring, the chlorine atom is an electron-withdrawing group that influences the acidity of the sulfonamide. It also contributes to the molecule's lipophilicity, which can affect membrane permeability and pharmacokinetic properties. Furthermore, this position serves as a synthetic handle for introducing further chemical diversity.

Caption: Core pharmacophoric elements of 5-Chlorothiophene-2-sulfonamide.

Strategies for Analog Design and Structure-Activity Relationship (SAR)

The design of structural analogs is driven by the goal of optimizing potency, selectivity, and drug-like properties. Modifications can be systematically applied to each part of the core structure.

Modification of the Sulfonamide Group (N-Substitution)

Substituting one or both of the amide protons creates secondary or tertiary sulfonamides.

-

Rationale: N-substitution can dramatically alter a compound's physicochemical properties. Introducing alkyl or aryl groups can increase lipophilicity, enhance membrane permeability, and introduce new interactions with hydrophobic pockets in the enzyme's active site. However, it's a delicate balance; for many metalloenzymes, at least one free proton (N-H) is crucial for optimal zinc binding, and its removal can lead to a loss of activity.[7]

-